Allyl propyl disulfide is an organosulfur compound naturally found in garlic (Allium sativum) and other Allium species. [, , , ] It belongs to the class of organic sulfides and contributes to the characteristic pungent odor and flavor of garlic. [, , , ] Allyl propyl disulfide, along with other organosulfur compounds in garlic, is studied for its potential biological activities and applications in various fields, including food preservation, agriculture, and medicine. [, , , ]
Allyl propyl disulfide exhibits antimicrobial activity against various foodborne pathogens, including Acinetobacter baumannii, Escherichia coli, Listeria monocytogenes, and Staphylococcus aureus. [] This property makes it a potential natural preservative agent in the food industry to extend shelf life and enhance food safety. [] Research indicates that the essential oils from garlic, rich in Allyl propyl disulfide, can inhibit biofilm formation and cellular metabolism of these pathogens. []
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